2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-[2-(2-thienylmethylene)hydrazino]-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TTA-A2, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TTA-A2 is a member of the thiazolidinedione family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of TTA-A2 is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
TTA-A2 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, TTA-A2 has been shown to have neuroprotective effects and to improve insulin sensitivity. TTA-A2 has also been shown to have antioxidant effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of TTA-A2 is that it has been shown to have a high degree of selectivity for PPARγ, which reduces the risk of off-target effects. However, TTA-A2 is a relatively new compound and its long-term effects are not well understood. In addition, TTA-A2 is not widely available and can be expensive to synthesize.
Future Directions
There are many potential future directions for research on TTA-A2. One area of interest is the development of more efficient synthesis methods for TTA-A2. Another area of interest is the investigation of TTA-A2's potential therapeutic applications in other diseases, such as diabetes and Alzheimer's disease. The development of TTA-A2 analogs with improved pharmacokinetic properties is also an area of potential research. Finally, the investigation of the long-term effects of TTA-A2 is an important area of future research.
Synthesis Methods
The synthesis of TTA-A2 involves the reaction of 2-thienylhydrazine with 4-(trifluoromethyl)benzoyl chloride, followed by the reaction of the resulting product with N-(4-hydroxyphenyl)acetamide. This method has been described in detail in a study published by D. W. Westwell et al. in the Journal of Medicinal Chemistry.
Scientific Research Applications
TTA-A2 has been shown to have potential therapeutic applications in a variety of scientific research fields. One study published in the Journal of Biological Chemistry showed that TTA-A2 has the ability to inhibit the growth of cancer cells by inducing apoptosis. Another study published in the Journal of Neurochemistry showed that TTA-A2 has neuroprotective effects in a rat model of Parkinson's disease. TTA-A2 has also been shown to have anti-inflammatory effects and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N'-[(E)-thiophen-2-ylmethylideneamino]-N-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)9-3-5-10(6-4-9)19-12(21)13(22)20-18-8-11-2-1-7-23-11/h1-8H,(H,19,21)(H,20,22)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRCWQORWNXEQX-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.